Cas no 2137576-83-9 (3-Furancarboxylic acid, 2-cyclopropyl-5-propyl-)
3-Furancarboxylic acid, 2-cyclopropyl-5-propyl- Chemical and Physical Properties
Names and Identifiers
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- 3-Furancarboxylic acid, 2-cyclopropyl-5-propyl-
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- Inchi: 1S/C11H14O3/c1-2-3-8-6-9(11(12)13)10(14-8)7-4-5-7/h6-7H,2-5H2,1H3,(H,12,13)
- InChI Key: HWNGXQHZIQVRFZ-UHFFFAOYSA-N
- SMILES: O1C(CCC)=CC(C(O)=O)=C1C1CC1
3-Furancarboxylic acid, 2-cyclopropyl-5-propyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398955-0.05g |
2-cyclopropyl-5-propylfuran-3-carboxylic acid |
2137576-83-9 | 0.05g |
$1272.0 | 2023-05-29 | ||
| Enamine | EN300-398955-0.1g |
2-cyclopropyl-5-propylfuran-3-carboxylic acid |
2137576-83-9 | 0.1g |
$1332.0 | 2023-05-29 | ||
| Enamine | EN300-398955-0.25g |
2-cyclopropyl-5-propylfuran-3-carboxylic acid |
2137576-83-9 | 0.25g |
$1393.0 | 2023-05-29 | ||
| Enamine | EN300-398955-0.5g |
2-cyclopropyl-5-propylfuran-3-carboxylic acid |
2137576-83-9 | 0.5g |
$1453.0 | 2023-05-29 | ||
| Enamine | EN300-398955-1.0g |
2-cyclopropyl-5-propylfuran-3-carboxylic acid |
2137576-83-9 | 1g |
$1515.0 | 2023-05-29 | ||
| Enamine | EN300-398955-2.5g |
2-cyclopropyl-5-propylfuran-3-carboxylic acid |
2137576-83-9 | 2.5g |
$2969.0 | 2023-05-29 | ||
| Enamine | EN300-398955-5.0g |
2-cyclopropyl-5-propylfuran-3-carboxylic acid |
2137576-83-9 | 5g |
$4391.0 | 2023-05-29 | ||
| Enamine | EN300-398955-10.0g |
2-cyclopropyl-5-propylfuran-3-carboxylic acid |
2137576-83-9 | 10g |
$6512.0 | 2023-05-29 |
3-Furancarboxylic acid, 2-cyclopropyl-5-propyl- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-Furancarboxylic acid, 2-cyclopropyl-5-propyl-
3-Furancarboxylic Acid, 2-Cyclopropyl-5-Propyl-
The compound 3-Furancarboxylic acid, 2-cyclopropyl-5-propyl-, with the CAS number 2137576-83-9, is a specialized organic compound that has garnered attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of furan derivatives, which are known for their aromaticity and versatility in chemical synthesis. The molecule features a furan ring substituted with a carboxylic acid group at position 3, a cyclopropyl group at position 2, and a propyl group at position 5. These substituents contribute to its distinctive chemical behavior and reactivity.
The synthesis of 3-Furancarboxylic acid, 2-cyclopropyl-5-propyl- involves a multi-step process that typically begins with the preparation of the furan ring. This is followed by the introduction of the substituents through various organic reactions such as Friedel-Crafts alkylation or acylation, depending on the specific substituent being attached. The cyclopropyl group is introduced via a cyclopropanation reaction, while the propyl group is added using alkylation techniques. The carboxylic acid group is often introduced through oxidation of an alcohol or aldehyde functional group.
Recent studies have highlighted the potential of 3-Furancarboxylic acid, 2-cyclopropyl-5-propyl- in the field of medicinal chemistry. Its unique structure makes it a promising candidate for drug design, particularly in the development of compounds with anti-inflammatory, antioxidant, or anticancer properties. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which has led to its consideration as a lead compound in drug discovery programs.
In addition to its medicinal applications, this compound has also found use in materials science. The furan ring's aromaticity and electron-withdrawing carboxylic acid group make it suitable for applications in polymer chemistry and as a precursor for advanced materials such as conductive polymers or high-performance composites. Recent advancements in polymer synthesis have demonstrated how derivatives of this compound can enhance the mechanical and electrical properties of polymers.
The structural uniqueness of 3-Furancarboxylic acid, 2-cyclopropyl-5-propyl- also makes it an interesting subject for fundamental studies in organic chemistry. Its reactivity under various conditions has been extensively studied, providing insights into the behavior of substituted furan derivatives. For instance, investigations into its participation in Diels-Alder reactions have revealed its potential as both a diene and a dienophile under specific conditions.
In terms of environmental impact, researchers have examined the biodegradability and toxicity of this compound. Initial studies suggest that it has moderate biodegradability under aerobic conditions but may pose risks to aquatic life if released into water bodies. These findings underscore the importance of proper handling and disposal practices when working with this compound.
The latest research trends indicate a growing interest in exploring green chemistry approaches for synthesizing 3-Furancarboxylic acid, 2-cyclopropyl-5-propyl-. This includes the use of catalytic methods that minimize waste generation and reduce energy consumption. Additionally, there is increasing focus on understanding its interactions with biological systems at the molecular level to better harness its therapeutic potential.
In conclusion, 3-Furancarboxylic acid, 2-cyclopropyl-5-propyl-, CAS number 2137576-83-9, is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing modern chemistry.
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